- Synthetic analogs of natural isoflavones, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1984, 50(12), 1301-6

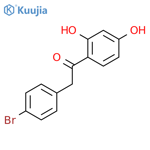

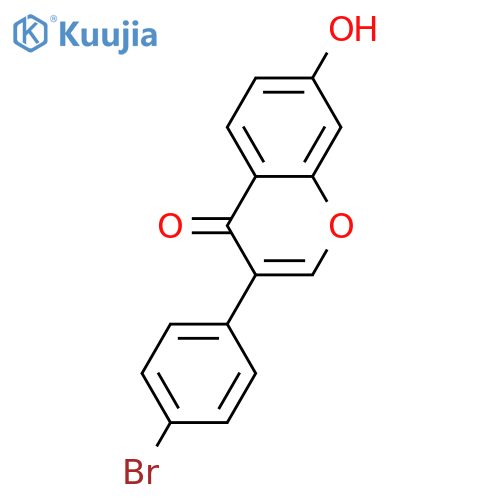

Cas no 96644-05-2 (3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one)

96644-05-2 structure

상품 이름:3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one 화학적 및 물리적 성질

이름 및 식별자

-

- 4H-1-Benzopyran-4-one, 3-(4-bromophenyl)-7-hydroxy-

- 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one(SALTDATA: FREE)

- 3-(4-bromophenyl)-7-hydroxychromen-4-one

- 4'-bromo-7-hydroxylisoflavone

- 7-hydroxy-4'-bromoisoflavone

- 3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one (ACI)

- SR-01000417044

- 3-(4-bromophenyl)-7-hydroxy-chromen-4-one

- MFCD01235529

- NGCRKXKWFTUSKG-UHFFFAOYSA-N

- AS-42777

- DTXSID70419862

- EU-0036551

- AKOS BBS-00006060

- CS-0268094

- 96644-05-2

- WDA64405

- IDI1_008641

- SR-01000417044-1

- Z57604386

- F0196-0669

- HMS1413D04

- IFLab1_000422

- VU0088448-2

- AKOS000270915

- SY237384

- DS-013830

- BBL034809

- 3-(4-bromo-phenyl)-7-hydroxy-chromen-4-one

- STK888283

- SCHEMBL2549643

- 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

-

- MDL: MFCD01235529

- 인치: 1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H

- InChIKey: NGCRKXKWFTUSKG-UHFFFAOYSA-N

- 미소: O=C1C2C(=CC(=CC=2)O)OC=C1C1C=CC(Br)=CC=1

계산된 속성

- 정밀분자량: 315.97400

- 동위원소 질량: 315.97351g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 중원자 수량: 19

- 회전 가능한 화학 키 수량: 1

- 복잡도: 385

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 46.5Ų

- 소수점 매개변수 계산 참조값(XlogP): 3.5

실험적 성질

- PSA: 50.44000

- LogP: 3.92810

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one 보안 정보

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one 세관 데이터

- 세관 번호:2914700090

- 세관 데이터:

중국 세관 번호:

2914700090개요:

2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

신고 요소:

제품명, 성분함량, 용도, 아세톤 신고포장

요약:

HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0% 최혜국 대우 관세: 5.5% 일반 관세: 30.0%

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16235-250mg |

3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 95% | 250mg |

¥842.0 | 2024-07-18 | |

| Life Chemicals | F0196-0669-1mg |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0196-0669-20μmol |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0196-0669-25mg |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0196-0669-30mg |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| TRC | B699886-1mg |

3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one |

96644-05-2 | 1mg |

$ 190.00 | 2023-04-18 | ||

| Alichem | A019125192-1g |

3-(4-Bromophenyl)-7-hydroxy-4h-chromen-4-one |

96644-05-2 | 95% | 1g |

$347.00 | 2023-08-31 | |

| Life Chemicals | F0196-0669-4mg |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1190846-1g |

3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 95% | 1g |

$385 | 2024-07-20 | |

| Life Chemicals | F0196-0669-5mg |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one 합성 방법

합성 방법 1

반응 조건

참조

합성 방법 2

반응 조건

1.1 Reagents: Boron trifluoride etherate , Methanesulfonyl chloride Solvents: Dimethylformamide ; 1 h, 50 - 55 °C; 1.5 h, 75 - 80 °C

참조

- Synthesis, anisotropic behavior and structural changes in some para-substituted isoflavones: 4'-substituted-7-(4''-decyloxybenzoyloxy)-4H-1-benzopyran-4-ones, Phase Transitions, 2011, 84(3), 256-268

합성 방법 3

반응 조건

1.1 Reagents: Boron trifluoride etherate ; 55 °C

1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C

1.3 Solvents: Water ; cooled

1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C

1.3 Solvents: Water ; cooled

참조

- Synthesis and structural study on heterocyclic compounds 7-decanoyloxy-3-(4'-substituted phenyl)-4H-1-benzopyran-4-ones: Crystal structure of 7-decanoyloxy-3-(4'-methylphenyl)-4H-1-benzopyran-4-one, Journal of Molecular Structure, 2010, 967(1-3), 25-33

합성 방법 4

반응 조건

1.1 Reagents: Boron trifluoride etherate ; 90 min, rt → 85 °C; 85 °C → 10 °C

1.2 Reagents: Phosphorus oxychloride ; rt; 18 h, reflux

1.2 Reagents: Phosphorus oxychloride ; rt; 18 h, reflux

참조

- "One pot" synthesis of isoflavone, Jiangsu Huagong, 2007, 35(2), 38-39

합성 방법 5

반응 조건

1.1 Reagents: Boron trifluoride etherate ; 5 h, 80 °C; 80 °C → rt

1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C

1.3 Solvents: Methanol ; 30 min, 50 °C

1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C

1.3 Solvents: Methanol ; 30 min, 50 °C

참조

- Compounds useful for the inhibition of mitochondrial aldehyde dehydrogenase (ALDH-2) and modulating alcohol consumption, dependence and abuse, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건

1.1 Reagents: (T-4)-Tribromo[1,1′-oxybis[ethane]]boron ; 4 h, 85 °C; 85 °C → 0 °C

1.2 Reagents: Phosphorus pentachloride Solvents: Dimethylformamide ; 10 min, 0 °C; 30 min, 25 °C; 30 min, 55 °C; 30 min, 25 °C; 3 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; reflux

1.2 Reagents: Phosphorus pentachloride Solvents: Dimethylformamide ; 10 min, 0 °C; 30 min, 25 °C; 30 min, 55 °C; 30 min, 25 °C; 3 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; reflux

참조

- Synthesis of diaminobutoxy-substituted isoflavonoids and derivatives as mitochondrial complex I inhibitors for cancer treatment, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건

1.1 Reagents: Boron trifluoride etherate ; rt → 110 °C; 110 °C → rt

1.2 Solvents: Dimethylformamide ; 20 min, rt

1.3 Reagents: Boron trifluoride etherate ; 40 min, rt; rt → 50 °C

1.4 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 20 min, 50 °C; 2 h, 50 °C → 110 °C

1.2 Solvents: Dimethylformamide ; 20 min, rt

1.3 Reagents: Boron trifluoride etherate ; 40 min, rt; rt → 50 °C

1.4 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 20 min, 50 °C; 2 h, 50 °C → 110 °C

참조

- Antiinflammatory isoflavones and analogues, United States, , ,

합성 방법 8

반응 조건

1.1 Reagents: Triethyl orthoformate Catalysts: Piperidine Solvents: Pyridine

참조

- Chemistry of isoflavone heteroanalogs. 10. Synthesis of pyrimidines by recyclization of isoflavones and their heteroanalogs, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (11), 1542-50

합성 방법 9

반응 조건

1.1 Reagents: Boron trifluoride etherate ; 55 °C

1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C

1.3 Solvents: Water ; cooled

1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C

1.3 Solvents: Water ; cooled

참조

- Synthesis, thermal stabilities, and anisotropic properties of some new isoflavone-based esters 7-decanoyloxy-3-(4'-substitutedphenyl)-4H-1-benzopyran-4-ones, Liquid Crystals, 2008, 35(3), 315-323

합성 방법 10

반응 조건

1.1 Reagents: Boron trifluoride etherate ; 2 h, rt → 110 °C; 110 °C → rt

1.2 Solvents: Dimethylformamide ; 10 min, rt; 3 - 5 h, rt → 110 °C

1.2 Solvents: Dimethylformamide ; 10 min, rt; 3 - 5 h, rt → 110 °C

참조

- Development of 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) from natural isoflavones, a new class of fluorescent scaffolds for biological imaging, Chemical Communications (Cambridge, 2015, 51(5), 881-884

합성 방법 11

반응 조건

1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ; 90 min, rt → 85 °C; 30 min, 90 °C

1.2 Reagents: Phosphorus pentachloride ; 20 h, 60 °C; 1 h, rt

1.2 Reagents: Phosphorus pentachloride ; 20 h, 60 °C; 1 h, rt

참조

- Preparation of 3,4-diarylpyrazoles as inhibitors of heat shock protein 90 (HSP90) and their use in the therapy of cancer, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건

참조

- Anti-viral compounds that activate the RIG-I pathway and innate immunity, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건

1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ; 1 h, 55 °C; 24 h, 80 °C

참조

- Synthesis of structurally diverse biflavonoids, Tetrahedron, 2018, 74(38), 5089-5101

합성 방법 14

반응 조건

1.1 Reagents: Boron trifluoride etherate ; 4 h, 70 - 75 °C

1.2 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 1.5 h, 75 - 80 °C

1.2 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 1.5 h, 75 - 80 °C

참조

- New para-substituted non-symmetric isoflavones for their fast photo-switching ability: Synthesis and their liquid crystal characterization, Spectrochimica Acta, 2015, (2015), 1115-1122

합성 방법 15

반응 조건

1.1 Reagents: Pyridine , Piperidine Solvents: Pyridine , Triethyl orthoformate

참조

- Synthesis of analogs of natural isoflavones via 2,4-dihydroxydeoxybenzoins, Khimiya Prirodnykh Soedinenii, 1985, (6), 781-4

합성 방법 16

반응 조건

1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ; rt; rt → 50 °C

1.2 Solvents: Dimethylformamide ; 50 °C; 1 h, 50 °C → 100 °C

1.2 Solvents: Dimethylformamide ; 50 °C; 1 h, 50 °C → 100 °C

참조

- Novel Daidzein Analogs and Their in Vitro Anti-Influenza Activities, Chemistry & Biodiversity, 2015, 12(4), 685-696

합성 방법 17

반응 조건

1.1 Reagents: Boron trifluoride etherate ; 5 h, 80 °C

1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C

1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C

참조

- Synthesis of daidzin analogues as potential agents for alcohol abuse, Bioorganic & Medicinal Chemistry, 2003, 11(18), 4069-4081

합성 방법 18

반응 조건

1.1 Reagents: Boron trifluoride etherate , Methanesulfonyl chloride Solvents: Dimethylformamide

참조

- Studies on synthesis and antitumor activities of soybean isoflavones and their derivatives, Yaoxue Xuebao, 2000, 35(8), 583-586

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Raw materials

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Preparation Products

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one 관련 문헌

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

추천 공급업체

Amadis Chemical Company Limited

(CAS:96644-05-2)3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

순결:99%

재다:1g

가격 ($):340.0